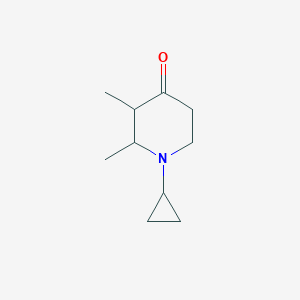
ethyl 3-phenyl-2-(1H-pyrrol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-phenyl-2-(1H-pyrrol-1-yl)propanoate is an organic compound with the molecular formula C15H17NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-phenyl-2-(1H-pyrrol-1-yl)propanoate typically involves the reaction of ethyl 3-bromo-2-(1H-pyrrol-1-yl)propanoate with phenylboronic acid under palladium-catalyzed Suzuki coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-phenyl-2-(1H-pyrrol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Ethyl 3-phenyl-2-(1H-pyrrol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-phenyl-2-(1H-pyrrol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s pyrrole ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 3-phenyl-2-(1H-pyrrol-1-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(1H-pyrrol-2-yl)propanoate: Differing in the position of the pyrrole ring.
Ethyl 3-(3-chlorophenyl)-3-(2-formyl-1H-pyrrol-1-yl)propanoate: Contains additional substituents on the aromatic ring and the pyrrole ring.
Propriétés
IUPAC Name |
ethyl 3-phenyl-2-pyrrol-1-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-18-15(17)14(16-10-6-7-11-16)12-13-8-4-3-5-9-13/h3-11,14H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEKDQAYDWEVSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]pyridine-4-carbohydrazide](/img/structure/B7784297.png)






![diethyl 2-[amino(hydrazinyl)methylidene]propanedioate](/img/structure/B7784348.png)
![4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde](/img/structure/B7784351.png)
![1-benzyl-5-[(chloroacetyl)amino]-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7784360.png)
![3-[2-(2-oxoindol-3-yl)hydrazinyl]propanenitrile](/img/structure/B7784369.png)
![2-{9-METHYL-2-PHENYL-5H,6H,7H-PYRAZOLO[3,4-H]QUINAZOLIN-7-YL}PYRIDINE](/img/structure/B7784374.png)
![5-Methyl-6-nitro-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B7784384.png)

